1,5-diethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and muscle relaxant properties. This particular compound has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with ethylenediamine, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .
Scientific Research Applications
1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Similar structure but with different substituents, leading to variations in biological activity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another related compound with distinct chemical properties and applications.
Uniqueness
1,5-DIETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,5-diethyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C13H18N2O/c1-3-14-10-9-13(16)15(4-2)12-8-6-5-7-11(12)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
RKKSONRMDRIJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)N(C2=CC=CC=C21)CC |
Origin of Product |
United States |
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